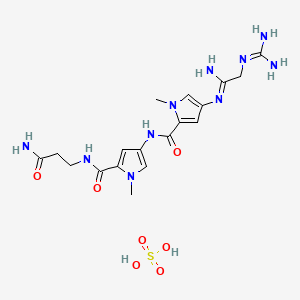

N,4'-Bi(pyrrole-2-carboxamide), N'-(2-carbamoylethyl)-4-((2-guanidinoacetimidoyl)amino)-1,1'-dimethyl-, sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

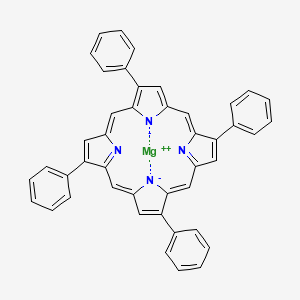

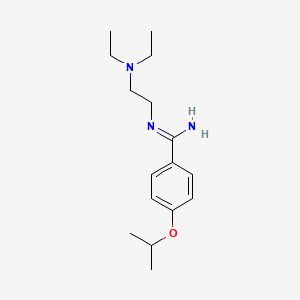

Netropsin sulfate is a polyamide antibiotic known for its ability to bind to the minor groove of DNA, particularly at AT-rich sequences. This binding property makes it a valuable tool in molecular biology and medicinal chemistry. Netropsin sulfate was first isolated from the actinobacterium Streptomyces netropsis and has been studied extensively for its antibiotic and antiviral activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Netropsin sulfate can be synthesized through a series of chemical reactions involving the coupling of pyrrole and amidine groups. The synthesis typically involves the following steps:

Formation of Pyrrole Units: Pyrrole units are synthesized through the reaction of appropriate aldehydes with ammonia and acetic acid.

Coupling Reactions: The pyrrole units are then coupled with amidine groups using carbodiimide coupling agents under mild conditions.

Purification: The final product is purified using chromatographic techniques to obtain pure netropsin sulfate.

Industrial Production Methods

Industrial production of netropsin sulfate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Reactors: Utilizing batch reactors for the initial synthesis steps.

Continuous Flow Systems: Employing continuous flow systems for coupling reactions to enhance efficiency.

Purification and Crystallization: Advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization methods are used to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

Netropsin sulfate primarily undergoes binding reactions with DNA. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure.

Common Reagents and Conditions

The binding of netropsin sulfate to DNA is facilitated by:

Hydrogen Bonding: Formation of hydrogen bonds with the bases in the minor groove of DNA.

Electrostatic Interactions: Interaction with the negatively charged phosphate backbone of DNA.

Major Products Formed

The major product of the interaction between netropsin sulfate and DNA is a stable DNA-netropsin complex, which can be analyzed using techniques such as isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy .

Applications De Recherche Scientifique

Netropsin sulfate has a wide range of applications in scientific research:

Molecular Biology: Used as a probe to study DNA structure and function.

Medicinal Chemistry: Investigated for its potential as an anti-cancer and anti-viral agent.

Biotechnology: Utilized in the development of gene-targeted therapies and diagnostic tools.

Drug Delivery: Explored for its ability to bind to DNA and deliver therapeutic agents to specific genetic targets

Mécanisme D'action

Netropsin sulfate exerts its effects by binding to the minor groove of AT-rich sequences in double-stranded DNA. This binding disrupts the normal function of DNA by:

Inhibiting Transcription: Preventing the binding of transcription factors and other proteins necessary for gene expression.

Altering DNA Conformation: Inducing conformational changes in DNA that affect its stability and function.

Comparaison Avec Des Composés Similaires

Netropsin sulfate is often compared with other minor groove binders such as distamycin and pentamidine. These compounds share similar binding properties but differ in their chemical structures and specific binding affinities:

Distamycin: Similar to netropsin sulfate but has a different sequence specificity and binding affinity.

Pentamidine: Another minor groove binder with distinct structural features and therapeutic applications

Netropsin sulfate stands out due to its unique binding mode and high specificity for AT-rich DNA sequences, making it a valuable tool in both research and therapeutic contexts.

Propriétés

Numéro CAS |

6018-79-7 |

|---|---|

Formule moléculaire |

C18H28N10O7S |

Poids moléculaire |

528.5 g/mol |

Nom IUPAC |

4-[[4-[[1-amino-2-(diaminomethylideneamino)ethylidene]amino]-1-methylpyrrole-2-carbonyl]amino]-N-(3-amino-3-oxopropyl)-1-methylpyrrole-2-carboxamide;sulfuric acid |

InChI |

InChI=1S/C18H26N10O3.H2O4S/c1-27-9-11(6-12(27)16(30)23-4-3-15(20)29)26-17(31)13-5-10(8-28(13)2)25-14(19)7-24-18(21)22;1-5(2,3)4/h5-6,8-9H,3-4,7H2,1-2H3,(H2,19,25)(H2,20,29)(H,23,30)(H,26,31)(H4,21,22,24);(H2,1,2,3,4) |

Clé InChI |

PEVNGIYUGMIJMC-UHFFFAOYSA-N |

SMILES canonique |

CN1C=C(C=C1C(=O)NCCC(=O)N)NC(=O)C2=CC(=CN2C)N=C(CN=C(N)N)N.OS(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile](/img/structure/B13793116.png)

![3-(p-Chlorophenyl)-7-hydroxy-2H-naphth[1,8-bc]oxepin-2-one](/img/structure/B13793117.png)

![Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-](/img/structure/B13793171.png)